molecular formula C16H14ClNO B5670224 2-chloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide

2-chloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide

Cat. No. B5670224
M. Wt: 271.74 g/mol
InChI Key: FNVAQPMRGPNKIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2-chloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide often involves multiple steps, including halogenation, amidation, and the use of specific catalysts to achieve the desired chemical structure. For example, related compounds have been synthesized in good yields and characterized spectroscopically, indicating a complex process involving precise conditions and reagents (Saeed et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, has been determined using X-ray diffraction. These structures often crystallize in specific space groups, with molecular geometries stabilized by various intermolecular interactions, including hydrogen bonds and π-interactions (Saeed et al., 2020).

Chemical Reactions and Properties

The chemical behavior of 2-chloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide derivatives can involve reactions that exploit the reactivity of functional groups, leading to the formation of novel heterocyclic compounds with potential biological activities. For instance, exploiting the reactivity of cyanomethylene functionality has been a strategy to construct new heterocycles hybrid with 1,3,4-thiadiazole moiety, demonstrating the compound's versatility in chemical transformations (Mohamed et al., 2020).

properties

IUPAC Name

2-chloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO/c17-15-7-2-1-6-14(15)16(19)18-13-9-8-11-4-3-5-12(11)10-13/h1-2,6-10H,3-5H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVAQPMRGPNKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Chlorobenzoyl chloride (11.8 g) was added dropwise to a stirred mixture of 5-aminoindan (9.0 g), potassium carbonate (9.3 g), ethyl acetate (90 ml) and water (90 ml) under ice-cooling. The mixture was further stirred under ice-cooling for one hour, at the end of which time the organic layer was separated, washed with water, dried (MgSO4) and distilled to remove the solvent. The procedure gave crystals of 5-(2-chlorobenzoylamino)indan. The crystals were collected by filtration and recrystallized from isopropyl ether to give colorless needles, m.p. 144°-145° C.
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.